5-(furan-2-yl)-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(furan-2-yl)-3-phenyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-2-5-10(6-3-1)11-9-12(15-14-11)13-7-4-8-16-13/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRRQXOVEKCBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Furan 2 Yl 3 Phenyl 1h Pyrazole and Its Analogues
The synthesis of pyrazole (B372694) derivatives, particularly those incorporating furan (B31954) and phenyl moieties, employs several established and modern techniques. These methods range from classical condensation reactions to advanced multicomponent strategies, offering access to a diverse array of molecular architectures.
A prominent method for synthesizing analogues such as 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole involves a two-step process. scholarsresearchlibrary.comscholarsresearchlibrary.com This process begins with the Claisen-Schmidt or aldol (B89426) condensation of a substituted acetophenone (B1666503) with furfural (B47365) aldehyde in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) to yield a chalcone (B49325) intermediate. scholarsresearchlibrary.com The subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 4,5-dihydropyrazole ring. scholarsresearchlibrary.comscholarsresearchlibrary.com
The Knorr pyrazole synthesis represents a classic and widely utilized method, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov This approach is fundamental for creating the pyrazole core and can be adapted for the synthesis of variously substituted pyrazoles through the in-situ generation of the 1,3-dicarbonyl intermediate. beilstein-journals.org
Multicomponent reactions (MCRs) have emerged as powerful tools in synthesizing complex heterocyclic structures like pyrazoles and their fused-ring analogues due to their efficiency and atom economy. beilstein-journals.orgmdpi.comnih.gov For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized via a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov These reactions can be promoted by various catalysts or even under catalyst-free conditions using ultrasound irradiation in green solvents like water. nih.gov
One-pot synthetic strategies are highly valued for their simplicity and high yields. researchgate.net A notable example is a four-component cascade reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide, which produces highly functionalized 1H-pyrazoles in excellent yields. arkat-usa.org Another efficient one-pot method for N-(1,3-diphenyl-1H-pyrazol-5-yl)amides involves the cyclization of benzoylacetonitrile (B15868) and phenylhydrazine, followed by acylation, avoiding the need to isolate the intermediate 5-amino-1,3-diphenyl pyrazole. researchgate.net
Specific syntheses targeting furan-containing pyrazoles have also been developed. One such method involves the structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde, which is itself synthesized from a corresponding ketone via the Vilsmeier–Haack reaction. biointerfaceresearch.com This aldehyde can then be converted into various alkenyl and imino-functionalized pyrazole derivatives. biointerfaceresearch.com Another approach utilizes a three-component reaction of enaminones, an aldehyde, and hydrazine dihydrochloride (B599025) in water to produce substituted pyrazoles, including 3-(furan-2-yl)-5-methyl-1H-pyrazole. longdom.org
Table 1: Selected Synthetic Methodologies for Pyrazole Analogues
| Product Type | Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Claisen-Schmidt condensation & Cyclization | Acetophenone, Furfural aldehyde, Hydrazine hydrate | NaOH, Ethanol | scholarsresearchlibrary.com |
| Pyrano[2,3-c]pyrazoles | Four-component reaction | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Piperidine, Water, Room Temp. | mdpi.com |
| Pyrano[2,3-c]pyrazoles | Four-component reaction | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Catalyst-free, Ultrasonic irradiation, Water | nih.gov |
| Substituted Pyrazoles | Three-component synthesis | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | beilstein-journals.org |
| Functionalized 1H-pyrazoles | Four-component cascade reaction | Arylcarbohydrazides, Dialkyl acetylenedicarboxylates, Cyclohexyl isocyanide | Dichloromethane, Ambient Temp. | arkat-usa.org |
| 3-(Furan-2-yl)-5-methyl-1H-pyrazole | Three-component reaction | Enaminone, Aldehyde, Hydrazine dihydrochloride | Water, Ammonium acetate, Reflux | longdom.org |
| 6-(Hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones | Claisen-Schmidt condensation & Cyclization | 1-Phenyl-1H-pyrazol-3-ol, (Hetero)aryl aldehydes | Ethanolic NaOH, 55 °C | mdpi.com |
Reaction Mechanisms in the Formation of 5 Furan 2 Yl 3 Phenyl 1h Pyrazole Analogues
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product formation. The synthesis of pyrazole (B372694) analogues often proceeds through well-characterized mechanistic pathways.
In the formation of pyrazolo furan-2(5H)-one derivatives via a multicomponent reaction, a plausible mechanism involves the initial interaction between an aromatic amine and arylidene pyruvic acid (formed from pyruvic acid and an aldehyde). nih.gov This leads to the formation of an imine intermediate, which then undergoes cyclization to yield the final heterocycle. nih.gov An alternative pathway suggests that the aromatic amine first attacks the β-carbonyl group of pyruvic acid to form an imine, which then cyclizes with the aldehyde. nih.gov
The synthesis of complex thiazole-containing pyrazole analogues also involves multi-step mechanisms. For example, the reaction of a thiosemicarbazide (B42300) derivative with hydrazonoyl halides in refluxing chloroform (B151607) with triethylamine (B128534) proceeds through a specific pathway to form N'-(5-substituted-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene) carbohydrazide (B1668358) products. nih.gov
The mechanism for the formation of 3-hetarylaminomethylidenefuran-2(3H)-ones from a 5-arylfuran-2(3H)-one, triethyl orthoformate, and a heterocyclic amine can follow two probable routes. mdpi.com In one pathway, the amine reacts with triethyl orthoformate to form an intermediate that is then attacked by the furanone. mdpi.com Alternatively, the furanone first reacts with the triethyl orthoformate to create an ethoxymethylene derivative, which is subsequently converted by the amine to the final product. mdpi.com
Furthermore, the formation of zwitterionic pyrano[2,3-c]pyrazol derivatives through N-methylation of a pyridinyl-substituted precursor follows a proposed mechanism where the initial reaction of the pyridinyl nitrogen with methyl iodide forms a methylpyridinium iodide intermediate. mdpi.com Subsequent reaction steps lead to the final zwitterionic structure. mdpi.com These examples highlight the intricate electronic and steric factors that govern the pathways of these complex heterocyclic transformations.
Computational Chemistry and Theoretical Investigations of 5 Furan 2 Yl 3 Phenyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, varying in their theoretical basis and computational cost, offer a detailed picture of molecular geometries, energies, and properties.
Density Functional Theory (DFT) has become a widely used tool for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these types of molecules. amazonaws.comrsc.org This functional combines the strengths of both Hartree-Fock theory and DFT.
The choice of basis set is also crucial for obtaining reliable results. The 6-31G(d,p) and 6-311++G(d,p) basis sets are commonly used in conjunction with the B3LYP functional for pyrazole systems. amazonaws.commdpi.com The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which allows for a more flexible and accurate description of the electron distribution, particularly in systems with pi-bonding and lone pairs. The larger 6-311++G(d,p) basis set includes diffuse functions ("++") which are important for describing anions and weak interactions. mdpi.com
Theoretical studies on related pyrazole structures have utilized the B3LYP/6-31G(d) level of theory to optimize molecular geometries and calculate vibrational frequencies. nih.gov For more complex properties like electronic spectra, time-dependent DFT (TD-DFT) calculations are often performed. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT for a given level of accuracy, HF calculations provide a fundamental starting point for more advanced methods. mdpi.com Restricted Hartree-Fock studies have been used to investigate tautomerism in pyrazole derivatives. mdpi.com These methods are valuable for understanding the electronic structure and for providing a reference against which DFT results can be compared.
A key application of computational methods is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. mdpi.com Theoretical calculations can predict bond lengths and angles, which can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. diva-portal.org
For instance, in a study of a similar pyrazole derivative, the calculated bond lengths and angles using DFT were found to be in good agreement with experimental values. researchgate.net This validation provides confidence in the theoretical model's ability to predict other properties that may be difficult or impossible to measure experimentally. In cases where experimental data is unavailable, the consistency of results across different high-level theoretical methods can provide a strong indication of the structure's validity.
Table 1: Selected Theoretical and Experimental Geometrical Parameters for a Pyrazole Ring (Note: Data is for a related pyrazole structure, 1H-pyrazole-3-carboxylic acid, as a representative example)
| Parameter | B3LYP/6-311++G(d,p) (Gas Phase) | Experimental |
| N-N Bond Length (Å) | 1.337 | 1.330 |
| This table is for illustrative purposes and shows the typical level of agreement between calculated and experimental data for pyrazole rings. researchgate.net |
Electronic Structure and Reactivity Descriptors
Beyond molecular geometry, computational methods can elucidate the electronic characteristics of a molecule, providing insights into its reactivity and potential interaction sites.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A smaller energy gap suggests higher reactivity.
For pyrazole derivatives, FMO analysis helps to understand charge transfer within the molecule. nih.gov The distribution of the HOMO and LUMO across the molecular framework indicates the likely regions for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for a Dihydropyrazole Derivative (Note: Data is for a related dihydropyrazole structure, 3-(3,4-dichlorophenyl)-5-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, as a representative example)
| Parameter | Energy (eV) |
| EHOMO | -5.67 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 3.85 |
| This table illustrates typical FMO energy values calculated for a related pyrazole structure using DFT. amazonaws.com |
Molecular Electrostatic Potential (MESP) mapping is a visual tool used to predict the reactive sites of a molecule. nih.govamazonaws.com It displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potentials.
For pyrazole-containing compounds, MESP maps can identify the nitrogen atoms of the pyrazole ring and the oxygen of the furan (B31954) ring as potential sites for electrophilic attack due to their negative electrostatic potential. amazonaws.comdiva-portal.org Conversely, regions with positive potential, often associated with hydrogen atoms, are identified as sites for nucleophilic attack. researchgate.net This analysis is invaluable for understanding intermolecular interactions and predicting reaction mechanisms. nih.govdiva-portal.org
Mulliken Atomic Charge Distribution
The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms in a molecule, providing insights into its electrostatic potential.
The table below illustrates a hypothetical Mulliken atomic charge distribution for key atoms in the 5-(furan-2-yl)-3-phenyl-1H-pyrazole structure, based on general principles observed in similar compounds.
| Atom Number | Atom Type | Mulliken Charge (a.u.) |
| N1 | Nitrogen | -0.25 |
| N2 | Nitrogen | -0.15 |
| C3 | Carbon | 0.10 |
| C4 | Carbon | -0.05 |
| C5 | Carbon | 0.12 |
| O (Furan) | Oxygen | -0.30 |
Note: The data in this table is illustrative and not based on a specific experimental study of this compound.
Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental findings.
Theoretical calculations, particularly using DFT methods, can predict various spectroscopic data, including FT-IR, UV-Visible, and NMR spectra. materialsciencejournal.org For instance, the vibrational frequencies in an FT-IR spectrum can be calculated and compared with experimental results to assign specific vibrational modes to the corresponding functional groups in the molecule. Similarly, the electronic transitions observed in a UV-Visible spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the excitation energies and oscillator strengths. materialsciencejournal.org
While a direct comparison for this compound is not available in the provided search results, studies on analogous pyrazole derivatives have shown good agreement between theoretical and experimental spectra. materialsciencejournal.org This correlation is crucial for confirming the molecular structure and understanding its electronic transitions.
The following table presents a conceptual comparison between predicted and experimental spectroscopic data for a compound like this compound.
| Spectroscopic Technique | Predicted Data (Theoretical) | Experimental Data |
| FT-IR (cm⁻¹) | C=N stretch: ~1600 | C=N stretch: 1596 |
| N-H stretch: ~3400 | N-H stretch: 3450 | |
| UV-Vis (nm) | λmax: ~300 | λmax: 298 |
| ¹H NMR (ppm) | Pyrazole H: ~7.5 | Pyrazole H: 7.6 |
| Phenyl H: 7.2-7.4 | Phenyl H: 7.2-7.4 | |
| Furan H: 6.5-7.0 | Furan H: 6.6-7.1 |
Note: The data in this table is illustrative and based on typical values for similar structures, not on a specific study of this compound.
Molecular Modeling for Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Molecular modeling plays a pivotal role in understanding the Structure-Activity Relationships (SAR) and developing Quantitative Structure-Activity Relationships (QSAR) for bioactive molecules. These studies are essential for drug design and development, as they help in predicting the biological activity of novel compounds based on their molecular structure.
For pyrazole derivatives, SAR studies have been instrumental in identifying the key structural features that contribute to their biological activities. researchgate.net For example, the nature and position of substituents on the pyrazole and adjacent phenyl rings can significantly influence the compound's efficacy as an anticancer or antimicrobial agent. researchgate.net
QSAR models provide a mathematical relationship between the chemical structure and biological activity. These models are built using a set of known compounds and their activities, and then used to predict the activity of new, untested molecules. While a specific QSAR model for this compound is not detailed in the search results, the general approach involves calculating a series of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with the observed biological activity.
Key aspects of SAR and QSAR studies on pyrazole-containing compounds include:
Identification of the Pharmacophore : Determining the essential structural features required for biological activity.
Effect of Substituents : Analyzing how different functional groups on the core structure affect activity. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule and influence its binding to a biological target.
Development of Predictive Models : Using statistical methods to create QSAR models that can guide the synthesis of more potent and selective analogs.
Chemical Reactivity, Derivatization, and Ligand Design Involving 5 Furan 2 Yl 3 Phenyl 1h Pyrazole
Functionalization and Substitution Reactions on the Pyrazole (B372694) and Pendant Rings
The chemical architecture of 5-(furan-2-yl)-3-phenyl-1H-pyrazole offers multiple sites for functionalization and substitution reactions on both the pyrazole and its attached phenyl and furan (B31954) rings. These reactions are crucial for fine-tuning the molecule's properties for specific applications.
Researchers have successfully synthesized a series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. scholarsresearchlibrary.comscholarsresearchlibrary.com This was achieved by reacting various chalcones with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). scholarsresearchlibrary.comscholarsresearchlibrary.com The chalcone (B49325) intermediates were themselves synthesized through an aldol (B89426) condensation of different acetophenones with furfuraldehyde. scholarsresearchlibrary.com This method allows for the introduction of a wide range of substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the final pyrazole compound. For instance, derivatives with electron-withdrawing groups like nitro (NO2) and halogens (F, Cl, Br), as well as electron-donating groups like amino (NH2), have been prepared. scholarsresearchlibrary.comscholarsresearchlibrary.com
Further modifications can be performed. For example, the pyrazole nitrogen can be acylated or alkylated to introduce additional functional groups, enhancing the compound's reactivity and potential for forming more complex structures. evitachem.com The furan and phenyl rings are also susceptible to electrophilic substitution reactions, although the reactivity of these rings can be influenced by the substituents already present on the pyrazole core.
A study on 1-(2-chlorophenyl)-5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazole highlights the reactivity at different positions. Selective iodination can be achieved at the C(5) position of the pyrazole ring, which then allows for further cross-coupling reactions like the Suzuki-Miyaura reaction with various arylboronic acids.
Synthesis of Novel Hybrid Structures Incorporating the Pyrazole Scaffold
The this compound framework is an excellent building block for the synthesis of more complex, hybrid molecular architectures. These hybrid structures often combine the pyrazole core with other heterocyclic systems, leading to molecules with unique properties and potential applications.
One approach involves the reaction of pyrazolyl-enaminones with heteroaromatic amines to create novel spirocyclic systems. For example, a spirocyclic 2-oxindole tethered to a hexahydropyrrolizine has been synthesized through a 1,3-dipolar cycloaddition of a chalcone derived from the pyrazole with an azomethine ylide. researchgate.net
Another strategy involves the condensation of pyrazole derivatives with other molecules to form fused heterocyclic systems. For instance, new hybrid structures based on 3H-furanone and 1H-pyrazole have been synthesized. sciforum.net Specifically, 3-((5-(2-hydroxyphenyl)-1H-pyrazol-4-yl)methylene)-5-arylfuran-2(3H)-ones were prepared by reacting (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones with hydrazine monohydrate. sciforum.net This reaction proceeds through the opening of the chromen-4-one ring and subsequent cyclization to form the pyrazole ring. sciforum.net
Furthermore, the synthesis of pyrazolo-fused quinazolines has been achieved through a Rh(III)-catalyzed [5 + 1] annulation reaction of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. rsc.org This method demonstrates the utility of transition metal-catalyzed C-H activation and cyclization cascades in constructing complex heterocyclic systems from pyrazole precursors.
The following table summarizes some of the novel hybrid structures synthesized from this compound and its derivatives:
| Starting Pyrazole Derivative | Reactant(s) | Resulting Hybrid Structure | Reference |
| Chalcone from pyrazolyl-enaminone | Azomethine ylide | Spirocyclic 2-oxindole-hexahydropyrrolizine | researchgate.net |
| (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones | Hydrazine monohydrate | 3-((5-(2-hydroxyphenyl)-1H-pyrazol-4-yl)methylene)-5-arylfuran-2(3H)-ones | sciforum.net |
| Phenyl-1H-pyrazol-5-amine | Alkynoates/Alkynamides | Pyrazolo[1,5-a]quinazolines | rsc.org |
| 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one | Hydrazonoyl halides | Bipyrazolyl methanone (B1245722) derivatives | tandfonline.com |
Design and Synthesis of Metal Complexes with Pyrazole-based Ligands
The nitrogen atoms within the pyrazole ring of this compound and its derivatives make them excellent ligands for coordinating with metal ions. This has led to the design and synthesis of a wide array of metal complexes with interesting structural and electronic properties.
The coordination chemistry of pyrazole-based ligands is rich and varied. Pyrazoles can act as monodentate, bidentate, or bridging ligands, leading to the formation of both mononuclear and polynuclear metal complexes. The specific coordination mode often depends on the substituents on the pyrazole ring and the nature of the metal ion.
For example, the synthesis of metal complexes of Cu(II), Ni(II), and Co(II) with a ligand derived from 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide has been reported. researchgate.networldwidejournals.com These complexes were characterized by various spectroscopic techniques. researchgate.net
Furthermore, iron(III) complexes with N-phenylpyrazole-based ligands have been synthesized and studied. mdpi.com These complexes, such as tris(1-phenylpyrazolato-N,C2)iron(III), exhibit interesting photochemical and photophysical properties. The synthesis typically involves a two-step process of orthometalation followed by transmetalation. mdpi.com
The design of these metal complexes is often driven by their potential applications. For instance, pyrazole-based metal complexes have been investigated for their catalytic activity, and as models for the active sites of metalloenzymes. mocedes.org The ability to tune the electronic and steric properties of the pyrazole ligand through functionalization allows for the rational design of metal complexes with specific desired characteristics.
The table below provides examples of metal complexes formed with pyrazole-based ligands:
| Pyrazole-based Ligand | Metal Ion(s) | Resulting Complex Type | Reference |
| 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide | Cu(II), Ni(II), Co(II) | Mononuclear complexes | researchgate.networldwidejournals.com |
| 1-phenylpyrazole and its derivatives | Fe(III) | Tris(1-phenylpyrazolato-N,C2)iron(III) complexes | mdpi.com |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (B151609) and 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Ag(I) | 1:1 complexes | mocedes.org |
| Various pyrazole derivatives | Zn(II), Fe(II), Cu(II), Ni(II), Cd(II) | Various coordination complexes | researchgate.net |
In Vitro Biological Evaluation and Mechanistic Insights of 5 Furan 2 Yl 3 Phenyl 1h Pyrazole Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of 5-(furan-2-yl)-3-phenyl-1H-pyrazole derivatives has been extensively investigated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new and effective antimicrobial agents to combat the growing challenge of drug resistance. scholarsresearchlibrary.com
A series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. scholarsresearchlibrary.com The minimum inhibitory concentration (MIC) was determined using the serial two-fold dilution method. scholarsresearchlibrary.com
One study revealed that a compound with a nitro (NO2) group substitution was the most potent in the series. scholarsresearchlibrary.com Another study on N-substituted 5-(furan-2-yl)-phenyl pyrazolines, evaluated by the microdilution method, identified two compounds, (5R)-5-(furan-2-yl)-1-phenyl-3-[2-(benzyloxy)phenyl]-4,5-dihydro-1H-pyrazole and (5R)-5-(furan-2-yl)-1-phenyl-3-[2-(naphthalen-2-ylmethoxy prop-2-en-1-yloxy)phenyl]-4,5-dihydro-1H-pyrazole, as having the most promising antibacterial activities when compared to standard drugs Gentamicin and Tetracycline. researchgate.netarabjchem.org
Furthermore, bis-pyrazoline derivatives were synthesized and tested. Among them, 1,4-bis[1-(2-oxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole]butane and 1,10-bis[1-(2-oxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole]decane demonstrated superior antibacterial activity compared to Tetracycline and Gentamicin. core.ac.uk
Table 1: In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | E. coli | S. aureus | P. aeruginosa | Reference |
|---|---|---|---|---|
| 4g | 5.0 | 4.5 | 15.0 | asianpubs.org |
| 4h | 2.75 | 2.75 | 7.5 | asianpubs.org |
| 4j | - | - | - | asianpubs.org |
| 4l | - | - | - | asianpubs.org |
| 4m | - | - | - | asianpubs.org |
| 4n | - | - | - | asianpubs.org |
Note: Data for compounds 4j, 4l, 4m, and 4n were mentioned as potent but specific MIC values were not provided in the source.
The same series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were also screened for their in vitro antifungal activity against Aspergillus niger and Candida albicans. scholarsresearchlibrary.com The minimum inhibitory concentration (MIC) was determined to assess their efficacy. scholarsresearchlibrary.com
In a study of pyrazole (B372694) derivatives, several compounds, including 4h, 4j, 4l, 4m, and 4n, were identified as potent antifungal agents against Aspergillus flavus and Candida albicans. asianpubs.org Specifically, one study highlighted that N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine and 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one exhibited significant in vitro antifungal activity with MICs of 6.25 μg/mL against Botrytis fabae and Fusarium oxysporum. nih.gov
Table 2: In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | A. flavus | C. keratinophilum | C. albicans | Reference |
|---|---|---|---|---|
| 4g | 6.75 | 4.75 | 4.0 | asianpubs.org |
| 4h | - | - | - | asianpubs.org |
Note: Data for compound 4h was mentioned as potent but specific MIC values against these strains were not provided in the source.
Structure-activity relationship (SAR) studies have provided valuable insights into the antimicrobial potency of these pyrazole derivatives. It has been observed that the presence of electron-withdrawing groups or halogens on the phenyl ring enhances the antimicrobial activity of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. scholarsresearchlibrary.com For instance, a derivative containing a nitro (NO2) group was found to be the most potent compound in one series, underscoring the impact of electronic effects on biological activity. scholarsresearchlibrary.com
Conversely, another study suggested that replacing other heterocyclic rings, such as thiazole, with a pyrazole nucleus can expand the antibacterial spectrum without compromising pharmacokinetic properties. nih.gov This indicates that the pyrazole core itself is a crucial pharmacophore for antimicrobial action.
Anti-inflammatory Activity Studies
The anti-inflammatory potential of this compound derivatives has been explored through various in vitro assays, shedding light on their mechanisms of action.
A novel series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were screened for their in vitro anti-inflammatory activity using the egg albumin/protein denaturation method. scholarsresearchlibrary.comscholarsresearchlibrary.com This assay is based on the principle that protein denaturation is a hallmark of inflammation. The ability of the compounds to inhibit heat-induced albumin denaturation is measured and compared to a standard drug, Diclofenac sodium. scholarsresearchlibrary.com
The study found that the derivative 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline was the most potent, with an IC50 value of 419.05 µg/ml. scholarsresearchlibrary.comscholarsresearchlibrary.com SAR analysis from this study indicated that the presence of electron-donating or electron-releasing groups on the phenyl ring increased the anti-inflammatory activity. scholarsresearchlibrary.com
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. scholarsresearchlibrary.com COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. scholarsresearchlibrary.com
Research on new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives has shown that these compounds can act as COX inhibitors. tandfonline.com In one study, all synthesized compounds were found to be more potent inhibitors of COX-2 than COX-1. tandfonline.com This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibition. scholarsresearchlibrary.com
Structure-Activity Relationships (SAR) for Anti-inflammatory Response
The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.govmdpi.com Structure-activity relationship (SAR) studies on 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives have provided valuable insights into the structural requirements for anti-inflammatory activity. scholarsresearchlibrary.com
One key finding is that the nature of the substituent on the phenyl ring at the 5-position significantly influences the anti-inflammatory response. scholarsresearchlibrary.com It has been observed that the presence of electron-donating or electron-releasing groups on the phenyl ring tends to increase the anti-inflammatory activity of these pyrazole derivatives. scholarsresearchlibrary.com For instance, the compound 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline, which features an amino group (an electron-donating group) at the para position of the phenyl ring, was identified as the most potent derivative in a series, with an IC50 value of 419.05 µg/ml in an in-vitro protein denaturation assay, compared to the standard drug Diclofenac sodium. scholarsresearchlibrary.comscholarsresearchlibrary.com
Conversely, the presence of electron-withdrawing groups, such as halogens, also impacts the activity of these compounds. scholarsresearchlibrary.com While specific data on the inhibitory concentrations for halogen-substituted derivatives were not detailed in the provided context, the general observation suggests that electronic properties of the substituent on the 5-phenyl ring are a critical determinant of the anti-inflammatory potency.
Table 1: SAR for Anti-inflammatory Response of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Derivatives
| Substituent at 5-phenyl ring | Effect on Anti-inflammatory Activity | Reference |
| Electron-donating/releasing groups (e.g., -NH2) | Increased activity | scholarsresearchlibrary.com |
| Electron-withdrawing groups (e.g., halogens) | Influences activity | scholarsresearchlibrary.com |
Anticancer Activity Studies
Pyrazole derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. nih.govnih.gov Their mechanism of action is often multifaceted, involving the inhibition of various cellular targets crucial for cancer cell proliferation and survival. nih.govnih.gov
The in vitro cytotoxicity of pyrazole derivatives has been evaluated against several cancer cell lines, including the A549 human lung carcinoma cell line. nih.govnih.govmdpi.com For instance, (3-(furan-2-yl)pyrazol-4-yl) chalcones have been investigated for their cytotoxic effects. nih.gov In one study, a chalcone (B49325) derivative featuring a furan-2-yl group exhibited a notable cytotoxic effect against the A549 cell line, with an IC50 value of 42.7 µg/ml. nih.gov Another study on pyrazole-based hybrid heteroaromatics identified compounds with IC50 values of 42.79 and 55.73 μM against A549 cells. nih.gov
Furthermore, pyrazole-indole hybrids have also been synthesized and screened for their anticancer activities. acs.org While specific IC50 values for this compound derivatives against A549 cells were not explicitly detailed in the provided search results, the general class of pyrazole derivatives has shown significant potential. For example, oxime-linked pyrazole derivatives have demonstrated high cytotoxicity against A549 cells, with one compound showing an IC50 of 14.5 µM. mdpi.com
Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives against A549 Lung Carcinoma Cells
| Derivative Class | IC50 Value | Reference |
| (3-(furan-2-yl)pyrazol-4-yl) chalcone | 42.7 µg/ml | nih.gov |
| Pyrazole-based hybrid heteroaromatics | 42.79 and 55.73 μM | nih.gov |
| Oxime-linked pyrazole derivative | 14.5 µM | mdpi.com |
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govnih.govresearchgate.net SAR studies have revealed that appropriate substitutions can significantly enhance cytotoxicity and selectivity towards cancer cells. nih.govnih.gov
For (3-(furan-2-yl)pyrazol-4-yl) chalcones, the nature of the other aromatic ring (A-ring) plays a crucial role in determining cytotoxic activity. nih.gov It was found that a pyridin-4-yl group in the A-ring resulted in the highest cytotoxic activity against the A549 cell line (IC50 = 13.86 µg/ml), followed by thiophen-2-yl (IC50 = 20 µg/ml) and furan-2-yl (IC50 = 42.7 µg/ml). nih.gov This suggests that the presence of a nitrogen-containing heterocycle enhances the anticancer potential.
In other pyrazole analogues, the presence of electron-withdrawing groups on the phenyl rings can lead to greater growth inhibition. nih.gov For instance, in a series of pyrazole benzothiazole (B30560) hybrids, compounds with electron-withdrawing groups on either of the aromatic rings showed potent activity against various cancer cell lines. nih.gov Conversely, another study on pyrazolone-pyrazole derivatives indicated that strong electron-donating methoxy (B1213986) substituents on the phenyl ring resulted in more potent cytotoxicity. nih.gov These seemingly contradictory findings highlight the complexity of SAR in this class of compounds and suggest that the optimal substitution pattern is highly dependent on the specific pyrazole scaffold and the target cancer cell line.
Table 3: SAR for Anticancer Activity of Pyrazole Derivatives
| Structural Feature | Effect on Anticancer Activity | Reference |
| Pyridin-4-yl group in (3-(furan-2-yl)pyrazol-4-yl) chalcones | Highest cytotoxicity | nih.gov |
| Thiophen-2-yl group in (3-(furan-2-yl)pyrazol-4-yl) chalcones | High cytotoxicity | nih.gov |
| Electron-withdrawing groups on phenyl rings of pyrazole benzothiazole hybrids | Potent activity | nih.gov |
| Electron-donating methoxy groups on phenyl ring of pyrazolone-pyrazole derivatives | More potent cytotoxicity | nih.gov |
Advanced Functional Applications of 5 Furan 2 Yl 3 Phenyl 1h Pyrazole Derivatives
Development as Fluorescent Sensors for Metal Ion Detection (e.g., Cd²⁺)
The detection of heavy metal ions is of paramount importance due to their toxicity and environmental impact. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. Derivatives of 5-(furan-2-yl)-3-phenyl-1H-pyrazole have been successfully developed as effective fluorescent sensors for the detection of metal ions like cadmium (Cd²⁺).
A notable example is the pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY). nih.govresearchgate.net This compound has demonstrated high selectivity for Cd²⁺ ions in the presence of various other metal ions, including Co²⁺, Cu²⁺, Hg²⁺, Mn²⁺, Zn²⁺, Fe³⁺, Pb²⁺, Ni²⁺, and Al³⁺. nih.govresearchgate.networldwidejournals.com The sensing mechanism relies on the phenomenon of fluorescence quenching. The fluorescence intensity of the PY probe is significantly diminished upon the addition of Cd²⁺. nih.govresearchgate.net This quenching is attributed to a photoinduced electron transfer (PET) process from the excited pyrazoline fluorophore to the Cd²⁺ ion upon complexation. nih.gov
Detailed research findings have quantified the performance of this derivative as a Cd²⁺ sensor. The sensor exhibits a strong response to increasing concentrations of Cd²⁺ in the range of 0 to 0.9 µM. nih.gov A 1:1 binding stoichiometry between the pyrazoline derivative and the Cd²⁺ ion has been established, with a high binding constant of 5.3 × 10⁵ M⁻¹. nih.gov This strong interaction allows for a very low detection limit of 0.09 µM. nih.govresearchgate.net The practical applicability of this sensor has been successfully demonstrated in the determination of Cd²⁺ in real-world water samples, including tap, river, and bottled water, with good recovery rates. nih.govresearchgate.net
While this research focuses on a dihydro- and substituted derivative, it underscores the potential of the this compound core as a platform for designing novel fluorescent sensors. The electronic properties of the furan (B31954) and phenyl rings, coupled with the coordinating ability of the pyrazole (B372694) nitrogens, are key to its function. It is conceivable that the parent compound, this compound, could also exhibit sensing capabilities, potentially with different selectivity or sensitivity towards various metal ions.
Table 1: Performance Characteristics of a this compound Derivative as a Fluorescent Sensor for Cd²⁺
| Parameter | Value | Reference |
|---|---|---|
| Target Ion | Cd²⁺ | nih.govresearchgate.net |
| Sensing Mechanism | Fluorescence Quenching (Photoinduced Electron Transfer) | nih.gov |
| Detection Limit | 0.09 µM | nih.govresearchgate.net |
| Binding Constant | 5.3 × 10⁵ M⁻¹ | nih.gov |
| Stoichiometry (Sensor:Ion) | 1:1 | nih.gov |
| Effective Concentration Range | 0 - 0.9 µM | nih.gov |
Applications in Coordination Chemistry
The field of coordination chemistry explores the formation and properties of compounds containing a central metal atom bonded to surrounding molecules or ions, known as ligands. The nitrogen atoms of the pyrazole ring in this compound and its derivatives make them excellent candidates for use as ligands in the synthesis of metal complexes.
Research into a derivative, 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide, has provided valuable insights into the coordination behavior of this class of compounds. worldwidejournals.com This ligand has been used to synthesize a range of transition metal complexes with Cu(II), Ni(II), Co(II), and Zn(II). worldwidejournals.com In these complexes, the ligand acts in a tridentate fashion, coordinating to the metal ion through the oxygen atom of the hydroxyl group, one of the pyrazole nitrogen atoms, and the sulfur atom of the carbothiohydrazide group. worldwidejournals.com
The resulting metal complexes were found to be monomeric and non-electrolytic in nature. worldwidejournals.com Spectroscopic and magnetic susceptibility data have suggested a square planar geometry around the central metal ion in these complexes. worldwidejournals.com This work demonstrates the ability of the this compound scaffold to form stable complexes with various metals, a fundamental requirement for applications in areas such as catalysis, materials science, and bioinorganic chemistry.
While the studied derivative possesses additional coordinating groups, the parent compound, this compound, can also be expected to act as a ligand. It would likely coordinate to metal ions in a bidentate manner through the two adjacent nitrogen atoms of the pyrazole ring. The specific coordination geometry and the properties of the resulting complexes would be influenced by the nature of the metal ion and the steric and electronic effects of the furan and phenyl substituents. The absence of the additional coordinating groups seen in the derivative would likely lead to different structural and electronic properties in the resulting metal complexes.
Table 2: Coordination Chemistry of a this compound Derivative
| Metal Ion | Ligand | Coordination Mode | Proposed Geometry | Reference |
|---|---|---|---|---|
| Cu(II) | 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide | Tridentate (O, N, S) | Square Planar | worldwidejournals.com |
| Ni(II) | 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide | Tridentate (O, N, S) | Square Planar | worldwidejournals.com |
| Co(II) | 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide | Tridentate (O, N, S) | Square Planar | worldwidejournals.com |
| Zn(II) | 5-(furan-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-1-carbothiohydrazide | Tridentate (O, N, S) | Square Planar | worldwidejournals.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
